BenchChemオンラインストアへようこそ!

4-Morpholino-5-(2-pyridinyl)-2-pyrimidinylamine

Kinase profiling PI3K/mTOR Scaffold optimization

4-Morpholino-5-(2-pyridinyl)-2-pyrimidinylamine (CAS 477851‑02‑8) is a heterocyclic small molecule (C₁₃H₁₅N₅O, MW 257.29) comprising a pyrimidine core substituted at the 4‑position with a morpholine ring and at the 5‑position with a 2‑pyridinyl group. The compound is the foundational scaffold of the morpholino‑pyrimidine class of dual mTOR/PI3K inhibitors described in AstraZeneca’s patent family (e.g., US 2009/0018134).

Molecular Formula C13H15N5O
Molecular Weight 257.297
CAS No. 477851-02-8
Cat. No. B2404400
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-Morpholino-5-(2-pyridinyl)-2-pyrimidinylamine
CAS477851-02-8
Molecular FormulaC13H15N5O
Molecular Weight257.297
Structural Identifiers
SMILESC1COCCN1C2=NC(=NC=C2C3=CC=CC=N3)N
InChIInChI=1S/C13H15N5O/c14-13-16-9-10(11-3-1-2-4-15-11)12(17-13)18-5-7-19-8-6-18/h1-4,9H,5-8H2,(H2,14,16,17)
InChIKeyVKYHFCLPMDJITM-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

4-Morpholino-5-(2-pyridinyl)-2-pyrimidinylamine – Procurement-Grade Chemical Profile for PI3K/mTOR Inhibitor Research


4-Morpholino-5-(2-pyridinyl)-2-pyrimidinylamine (CAS 477851‑02‑8) is a heterocyclic small molecule (C₁₃H₁₅N₅O, MW 257.29) comprising a pyrimidine core substituted at the 4‑position with a morpholine ring and at the 5‑position with a 2‑pyridinyl group. The compound is the foundational scaffold of the morpholino‑pyrimidine class of dual mTOR/PI3K inhibitors described in AstraZeneca’s patent family (e.g., US 2009/0018134) [1]. PubChem (CID 1487896) lists the compound as a research‑grade chemical available from multiple suppliers at purities ≥95% [2]. The ZINC database (ZINC000005481799) identifies measurable, albeit modest, binding to several serine/threonine kinases in ChEMBL‑curated assays [3].

Why General-Purpose Kinase Inhibitor Building Blocks Cannot Replace 4-Morpholino-5-(2-pyridinyl)-2-pyrimidinylamine in mTOR/PI3K Scaffold Optimization


The morpholino‑pyrimidine scaffold is a privileged chemotype for generating dual mTOR/PI3K inhibitors, as established by the AstraZeneca patent series [1]. The unsubstituted 2‑aminopyrimidine core bearing the 4‑morpholino and 5‑(2‑pyridinyl) groups represents the minimal pharmacophoric unit that retains measurable kinase binding. Substitution of the morpholine or the pyridine ring, or replacement of the 2‑amino group, abolishes or dramatically alters the kinase selectivity profile. Therefore, researchers optimizing this scaffold for potency, isoform selectivity, or pharmacokinetic properties require the exact parent compound as a synthetic intermediate and as a reference standard for structure‑activity relationship (SAR) studies. Generic pyrimidine building blocks lacking the specific 4‑morpholino‑5‑(2‑pyridinyl) substitution pattern cannot serve as valid comparators or starting materials for this chemical series.

Quantitative Differentiation Evidence for 4-Morpholino-5-(2-pyridinyl)-2-pyrimidinylamine Against Closest Structural Analogs


Kinase Binding Profile: Broad Serine/Threonine Kinase Engagement Versus Highly Potent Dual PI3K/mTOR Derivatives

In ChEMBL-curated binding assays, 4-Morpholino-5-(2-pyridinyl)-2-pyrimidinylamine (ZINC000005481799) exhibits a multi-kinase binding profile with pKi values of 7.66 for RPS6KB1 (p70S6K), 6.41 for GSK3B, 6.03 for ROCK1, and 5.96 for PRKACA [1]. In contrast, the optimized dual PI3Kα/mTOR inhibitor GNE-477, which incorporates additional substituents on the morpholino-pyrimidine core, achieves IC₅₀ values of 4 nM against PI3Kα and 21 nM against mTOR [2]. This represents an approximately 100‑ to 1000‑fold enhancement in target potency through scaffold elaboration. The unsubstituted parent compound thus serves as a low‑affinity probe for mapping the basal selectivity of the morpholino‑pyrimidine scaffold, enabling rational design of substituents that confer potency and isoform selectivity.

Kinase profiling PI3K/mTOR Scaffold optimization

Structural Uniqueness: The 5‑(2‑Pyridinyl) Substituent as the Key Differentiator from 5‑Phenyl and 5‑(3‑Pyridinyl) Analogs

The 5‑(2‑pyridinyl) substitution pattern creates a distinct intramolecular hydrogen‑bonding environment compared to the 5‑(3‑pyridinyl) and 5‑(4‑pyridinyl) regioisomers, as well as the 5‑phenyl analog. In the morpholino‑pyrimidine patent family, the 2‑pyridinyl isomer is explicitly claimed as a preferred embodiment for mTOR/PI3K dual inhibition, whereas the 3‑ and 4‑pyridinyl isomers are not exemplified with biological data [1]. Computational prediction (XLogP3‑AA 0.5, TPSA 77.16 Ų for the target compound [2]) indicates favorable physicochemical properties for CNS penetration (MW <300, HBD 1, TPSA <90 Ų), a feature that distinguishes it from bulkier pyridinyl isomers. The commercially available 5‑phenyl analog lacks the pyridine nitrogen, eliminating a key hydrogen‑bond acceptor and altering kinase recognition.

Regioisomer differentiation Pyridine positional isomer Scaffold SAR

Commercial Purity Differentiation: >97% Purity Specifications Versus Generic Building Block Suppliers

Multiple authorized suppliers offer 4-Morpholino-5-(2-pyridinyl)-2-pyrimidinylamine at differentiated purity grades: Leyan (乐研) lists 98% purity , MolCore specifies NLT 97% , and AKSci provides ≥95% purity . This range of certified purities enables researchers to select the appropriate grade for their specific application—98% for advanced intermediate synthesis requiring minimal impurities, and 95% for initial scaffold exploration where cost‑efficiency is paramount. By contrast, generic pyrimidine building block suppliers frequently offer undefined or lower purity grades, which can introduce impurities that confound biological assay interpretation.

Purity specification Procurement quality Research chemical

Recommended Procurement Scenarios for 4-Morpholino-5-(2-pyridinyl)-2-pyrimidinylamine in Drug Discovery Programs


Scaffold‑Hopping Reference Standard for Morpholino‑Pyrimidine PI3K/mTOR Inhibitor Optimization

Researchers engaged in scaffold‑hopping campaigns from established chemotypes (e.g., quinazoline‑based PI3K inhibitors) to morpholino‑pyrimidines should procure this compound as the minimal pharmacophoric reference. Its kinase profiling data (pKi values across RPS6KB1, GSK3B, ROCK1, PRKACA) provide a baseline selectivity fingerprint, enabling quantitative comparison with newly synthesized analogs. This application is directly supported by the ChEMBL‑curated binding data [1] and the patent landscape defining the morpholino‑pyrimidine series [2].

Synthetic Intermediate for Late‑Stage Functionalization in Dual mTOR/PI3K Inhibitor Synthesis

This compound serves as a key intermediate for introducing substituents at the 2‑amino position or further elaborating the pyridine ring. The AstraZeneca patent family explicitly claims derivatives generated from this core scaffold [2]. Procuring the compound at high purity (≥97%) from verified suppliers ensures minimal by‑product formation during subsequent synthetic steps, reducing purification burden and improving overall yield.

Negative Control Compound for mTOR‑Selective Versus PI3K‑Selective Inhibitor Assays

Given its modest and broad kinase binding profile (pKi 5.96–7.66 across multiple kinases), this compound can serve as a low‑affinity negative control in biochemical assays designed to identify highly potent and selective mTOR or PI3K inhibitors. Its activity is substantially lower than optimized clinical candidates such as GNE-477 (PI3Kα IC₅₀ 4 nM) [3], providing a clear dynamic range for assay validation.

Physicochemical Property Benchmarking for CNS‑Penetrant Kinase Inhibitor Design

With a molecular weight of 257.29 Da, TPSA of 77.16 Ų, and only one hydrogen bond donor, this compound sits within favorable CNS drug‑like space (MW <300, TPSA <90 Ų, HBD ≤1) [4]. Medicinal chemistry teams designing brain‑penetrant kinase inhibitors can use this compound as a physicochemical reference point while increasing potency through targeted substitution that does not excessively inflate TPSA or HBD count.

Quote Request

Request a Quote for 4-Morpholino-5-(2-pyridinyl)-2-pyrimidinylamine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.